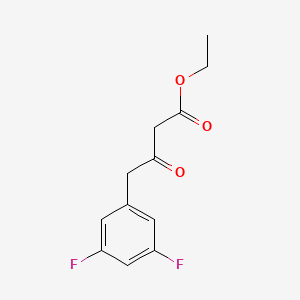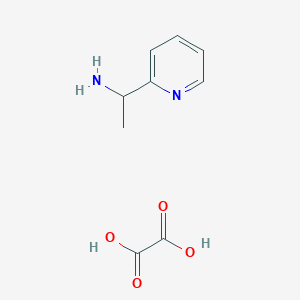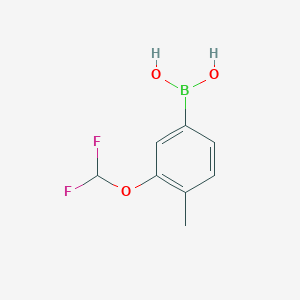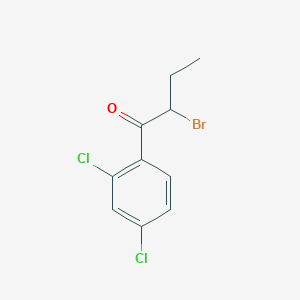
4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their diverse pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects
Méthodes De Préparation
The synthesis of 4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate involves several steps. One common method includes the cyclization of substituted isoindole derivatives. This process can be achieved through the reaction of isoquinoline, activated acetylenes, and specific ketones in water . Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids . Industrial production methods often utilize microwave heating to synthesize pyrimido-oxazepine analogs .
Analyse Des Réactions Chimiques
4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Cyclization: This compound can undergo intramolecular cyclization reactions, forming more complex ring structures.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzodiazepine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . Additionally, it may interact with other pathways involved in cell cycle regulation, contributing to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepine: This compound shares a similar core structure but lacks the ester functional groups.
4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine: This derivative includes a hydroxyl group and a Boc protecting group, making it useful for different synthetic applications.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: This compound has a similar benzodiazepine core but differs in its functional groups and overall reactivity.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-10-11-7-5-6-8-12(11)17-9-13(18)14(19)21-4/h5-8,13,17H,9-10H2,1-4H3 |
Clé InChI |
ORXJSLKGSYCCLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2NCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1499758.png)

![[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid](/img/structure/B1499760.png)
![1-(5-Methylbenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1499769.png)

![6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine](/img/structure/B1499771.png)
![tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B1499776.png)





![tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B1499792.png)
